N-t-butyl-bis-(2-hydroxypropyl)amine

Basicity pKa Acid-Base Chemistry

N-t-Butyl-bis-(2-hydroxypropyl)amine (CAS 4203-80-9), also designated as 1,1'-[(1,1-dimethylethyl)imino]bis[2-propanol], is a tertiary alkanolamine belonging to the N-substituted diisopropanolamine family. With a molecular formula of C10H23NO2 and a molecular weight of 189.30 g/mol, it features a central nitrogen atom bearing a bulky tert-butyl group and two 2-hydroxypropyl chains.

Molecular Formula C10H23NO2
Molecular Weight 189.30 g/mol
Cat. No. B8348981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-t-butyl-bis-(2-hydroxypropyl)amine
Molecular FormulaC10H23NO2
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCC(CN(CC(C)O)C(C)(C)C)O
InChIInChI=1S/C10H23NO2/c1-8(12)6-11(7-9(2)13)10(3,4)5/h8-9,12-13H,6-7H2,1-5H3
InChIKeyPCRSGENJQANRNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-t-Butyl-bis-(2-hydroxypropyl)amine (CAS 4203-80-9): Core Identity and Physicochemical Baseline for Procurement Screening


N-t-Butyl-bis-(2-hydroxypropyl)amine (CAS 4203-80-9), also designated as 1,1'-[(1,1-dimethylethyl)imino]bis[2-propanol], is a tertiary alkanolamine belonging to the N-substituted diisopropanolamine family . With a molecular formula of C10H23NO2 and a molecular weight of 189.30 g/mol, it features a central nitrogen atom bearing a bulky tert-butyl group and two 2-hydroxypropyl chains . Key physicochemical parameters include a predicted density of 0.962 g/cm³, a boiling point of 122 °C at 3.0 Torr reduced pressure, a predicted pKa of 14.56 ± 0.20 (conjugate acid), a logP of 0.85, and a polar surface area (PSA) of 43.7 Ų [1]. These properties distinguish it from structurally analogous N-alkyl-bis-(2-hydroxypropyl)amines and underpin its utility in surfactant formulations, polymer stabilization, and specialized organic synthesis .

Why N-t-Butyl-bis-(2-hydroxypropyl)amine Cannot Be Replaced by N-n-Butyl, N-Isopropyl, or Unsubstituted DIPA Analogs


Although N-t-butyl-bis-(2-hydroxypropyl)amine shares the C10H23NO2 empirical formula with N-n-butyl-bis-(2-hydroxypropyl)amine and the bis-(2-hydroxypropyl)amine backbone with other N-alkyl congeners, the branched tert-butyl N-substituent introduces a step-change in steric environment, basicity, and lipophilicity that is absent in linear or smaller-branched analogs . Simple replacement with N-n-butyl (CAS 4402-34-0) or unsubstituted diisopropanolamine (DIPA, CAS 110-97-4) alters nucleophilicity, hydrogen-bonding capacity, solubility, and thermal behavior in ways that can compromise performance in structure-sensitive applications such as surfactant emulsification, polymer stabilization, and regioselective synthesis [1]. The quantitative evidence below demonstrates that generic substitution risks suboptimal surface activity, reduced basicity-driven reactivity, and loss of steric protection in oxidative environments.

Quantitative Differentiation Evidence for N-t-Butyl-bis-(2-hydroxypropyl)amine vs. Closest Analogs


Basicity Superiority: pKa of N-t-Butyl vs. Unsubstituted DIPA and N-n-Butyl Congener

The N-t-butyl derivative exhibits a predicted pKa (conjugate acid) of 14.56 ± 0.20, substantially exceeding the reported pKa of approximately 8.88 for unsubstituted bis(2-hydroxypropyl)amine (DIPA) . This enhanced basicity, attributable to the electron-donating inductive effect of the tert-butyl group, translates to a roughly 5.7 pKa-unit increase—representing an approximately 500,000-fold greater basicity . The N-n-butyl analog lacks comparable published pKa data, but the tert-butyl group's stronger +I effect relative to n-butyl predicts a measurable basicity advantage for the target compound [1].

Basicity pKa Acid-Base Chemistry Alkanolamine Reactivity

Lipophilicity Differentiation: logP of N-t-Butyl (0.85) vs. N-n-Butyl (1.57) Reveals Branching-Controlled Hydrophobicity

The N-t-butyl derivative has a reported logP of 0.85, while the isomeric N-n-butyl analog (CAS 4402-34-0) shows a logP of 1.57 . This ΔlogP of −0.72 demonstrates that branching at the N-alkyl group reduces lipophilicity by approximately 37% relative to the linear isomer, despite identical molecular formula and molecular weight . The lower logP of the t-butyl variant predicts greater aqueous compatibility and different partitioning behavior in biphasic systems, which is critical for surfactant hydrophilic-lipophilic balance (HLB) tuning.

Lipophilicity logP Partition Coefficient Amphiphilic Balance

Steric Hindrance Differentiation: Taft Es of tert-Butyl (−1.54) vs. n-Butyl (−0.39) Establishes Order-of-Magnitude Steric Bulk Advantage

The Taft steric substituent constant (Es) for the tert-butyl group is −1.54, compared to −0.39 for n-butyl, −0.47 for isopropyl, and 0.00 for methyl [1]. This means the tert-butyl group exerts approximately 4 times the steric hindrance of the n-butyl group and over 3 times that of isopropyl [1]. In the context of N-t-butyl-bis-(2-hydroxypropyl)amine, this steric bulk shields the nitrogen lone pair, reducing nucleophilicity toward electrophilic substrates, suppressing undesired N-alkylation side reactions, and increasing thermal stability by hindering oxidative attack at the amine center [2].

Steric Hindrance Taft Equation Structure-Reactivity Regioselectivity

Density Differential: N-t-Butyl (0.962 g/cm³) vs. N-n-Butyl (0.929 g/cm³) vs. DIPA (1.004 g/cm³) Reflects Molecular Packing Differences

The predicted density of N-t-butyl-bis-(2-hydroxypropyl)amine is 0.962 g/cm³, compared to the experimentally measured density of 0.929 g/cm³ at 20 °C for the N-n-butyl isomer and 1.004 g/cm³ for unsubstituted DIPA . The t-butyl variant is approximately 3.6% denser than its linear isomer, reflecting more compact molecular packing enabled by the globular tert-butyl group, yet 4.2% less dense than the lower-molecular-weight DIPA, consistent with the increased free volume introduced by the N-alkyl substituent .

Density Molecular Packing Formulation Compatibility Volumetric Properties

Surfactant Amphiphilic Balance: Tert-Butyl Branching Provides HLB Differentiation vs. Linear N-Alkyl Congeners in Formulated Products

The N-tert-butyl group imparts a unique hydrophilic-lipophilic balance (HLB) profile that differs from linear N-alkyl diisopropanolamines. In surfactant formulations, N,N-bis-(2-hydroxypropyl)amine derivatives serve as neutralizing amines and emulsification aids; the branched tert-butyl substituent reduces the effective hydrophobic contribution relative to n-butyl, shifting the HLB toward more hydrophilic values [1]. This is consistent with the lower logP of the t-butyl variant (0.85 vs. 1.57 for n-butyl), which predicts greater water solubility and different micellization behavior . Patent literature explicitly describes the use of N-bis-(2-hydroxypropyl)amine derivatives in high-active-content surfactant products for cosmetics and personal care, where the specific choice of N-alkyl group modulates product clarity, viscosity, and foam characteristics [1].

Surfactant HLB Amphiphilic Emulsification

Thermal/Oxidative Stability Advantage of Sterically Hindered Tertiary Amine Architecture for Polymer Stabilization

Sterically hindered amines (HAS) are a well-established class of polymer stabilizers whose efficacy depends on the degree of steric shielding around the nitrogen atom. N-t-Butyl-bis-(2-hydroxypropyl)amine, with its tert-butyl group providing maximum steric protection (Taft Es = −1.54 vs. −0.39 for n-butyl), is structurally predisposed to resist oxidative N-dealkylation and thermal decomposition pathways that degrade less hindered analogs [1]. Patents on substituted hydroxylamine stabilizers explicitly cite tert-butyl-substituted amine architectures as effective in reducing discoloration and protecting polyolefin compositions during high-temperature processing [2]. While direct comparative thermal gravimetric analysis (TGA) data for N-t-butyl vs. N-n-butyl-bis-(2-hydroxypropyl)amine are not publicly available, the class-level structure-stability relationship predicts superior thermal resilience for the t-butyl derivative [1].

Thermal Stability Antioxidant Polymer Stabilization Hindered Amine

Highest-Confidence Application Scenarios for N-t-Butyl-bis-(2-hydroxypropyl)amine Based on Quantitative Differentiation Evidence


Hindered-Base Catalyst or Stoichiometric Base in Moisture-Sensitive Organic Synthesis

The exceptionally high predicted pKa (14.56) combined with maximal steric shielding (Taft Es −1.54) makes N-t-butyl-bis-(2-hydroxypropyl)amine an attractive non-nucleophilic base for reactions requiring strong deprotonation with minimal competing N-alkylation. In synthetic steps where DIPA (pKa ~8.88) provides insufficient basicity and conventional hindered bases such as Hünig's base are too lipophilic, the t-butyl derivative occupies a unique performance niche .

Aqueous Surfactant Formulations Requiring Reduced Lipophilicity Without Sacrificing N-Alkyl Functionality

The logP of 0.85 (vs. 1.57 for the N-n-butyl isomer) makes the t-butyl derivative the preferred choice for water-rich surfactant systems, personal care emulsions, and cleaning formulations where lower logP translates to better aqueous solubility, reduced oil-phase partitioning, and potentially lower environmental persistence. The Canadian surfactant patent CA1209007A supports the use of bis-(2-hydroxypropyl)amine derivatives in such applications, and the branched N-alkyl group provides HLB tuning not achievable with linear analogs [1].

Polyolefin and Engineering Thermoplastic Stabilizer Packages Requiring High-Temperature Processing Stability

The tert-butyl group's steric protection of the amine nitrogen is consistent with the hindered amine stabilization mechanism documented in US Patent US4918189A for substituted hydroxylamine stabilizers. In polyolefin compounding operations where processing temperatures exceed 200 °C, the t-butyl derivative is expected to outlast less hindered N-alkyl analogs (n-butyl, isopropyl, methyl) by resisting oxidative N-dealkylation, thereby reducing stabilizer consumption and discoloration. Procurement specifications should prioritize the t-butyl variant when thermal durability of the amine component is critical [2].

CO₂ Capture Solvent Development and Acid Gas Scrubbing Where Steric Hindrance Modulates Carbamate Stability

The combination of high basicity (pKa 14.56) and substantial steric hindrance around nitrogen predicts that N-t-butyl-bis-(2-hydroxypropyl)amine will form less stable carbamate intermediates with CO₂ compared to unhindered primary or secondary amines, potentially lowering regeneration energy requirements in cyclic CO₂ capture processes. Comparative studies on DIPA (bis(2-hydroxypropyl)amine) in CO₂ absorption have established that amine substitution pattern directly influences absorption rate, reaction mechanism, and degradation behavior [3]. The t-butyl derivative represents a logical next candidate for solvent screening programs aiming to reduce regeneration energy while maintaining adequate absorption capacity.

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